Penciclovir

Catalog No.
S538946
CAS No.
39809-25-1
M.F
C10H15N5O3
M. Wt
253.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penciclovir

CAS Number

39809-25-1

Product Name

Penciclovir

IUPAC Name

2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one

Molecular Formula

C10H15N5O3

Molecular Weight

253.26 g/mol

InChI

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)

InChI Key

JNTOCHDNEULJHD-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

BRL-39123; BRL 39123; BRL39123; VSA 671; VSA671; VSA-671; Penciclovir; Denavir, Vectavir and Fenivir.

Canonical SMILES

C1=NC2=C(N1CCC(CO)CO)NC(=NC2=O)N

Isomeric SMILES

C1=NC2=C(N1CCC(CO)CO)NC(=NC2=O)N

Description

The exact mass of the compound Penciclovir is 253.11749 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action Study

Understanding how penciclovir works against HSV is crucial for developing new antiviral therapies. Research explores how penciclovir inhibits viral replication by targeting the viral enzyme thymidine kinase. This enzyme is essential for the virus to synthesize its DNA. Penciclovir acts as a nucleoside analog, mimicking a natural building block for viral DNA. Once incorporated into the viral DNA chain, penciclovir terminates further chain elongation, effectively stopping viral replication [].

Investigating Drug Efficacy

Studies compare penciclovir's effectiveness against other antiviral medications, like aciclovir, the most commonly used drug for HSV infections. Researchers evaluate factors like time to healing, reduction in viral shedding, and overall symptom improvement in patients using penciclovir compared to other treatments []. These studies help determine the most appropriate treatment options for different presentations of HSV infections.

Exploring Resistance Profiles

The emergence of antiviral resistance is a growing concern in treating viral infections. Scientific research investigates the development of resistance to penciclovir in HSV strains. By studying how the virus mutates to evade the drug's effects, researchers can identify potential weaknesses in the virus and develop new antiviral strategies [].

Investigating New Applications

Beyond treating established HSV infections, penciclovir holds promise for preventing viral transmission. Research explores the use of penciclovir as a prophylactic medication to reduce the risk of transmission from individuals with recurrent HSV outbreaks to their partners [].

Penciclovir was first synthesized in the 1970s during the development of new antiviral agents []. It has gained significance due to its selective activity against herpesviruses and its relatively low toxicity profile, making it a valuable topical treatment for HSV infections [].


Molecular Structure Analysis

Penciclovir possesses a bicyclic structure consisting of a purine ring linked to a cyclopropane moiety []. The key features of its structure include:

  • The presence of a guanine analogue, which allows the molecule to mimic natural guanosine and compete for incorporation into viral DNA during replication [].
  • The cyclopropane ring contributes to the molecule's stability and resistance to degradation by human enzymes [].

Chemical Reactions Analysis

Penciclovir itself is inactive. Its antiviral activity is achieved through a phosphorylation process within virus-infected cells []. Here's the breakdown:

  • Viral Thymidine Kinase Activation: Viral thymidine kinase (TK), an enzyme specific to herpesviruses, phosphorylates penciclovir to penciclovir monophosphate [].
  • Cellular Kinase Activation: Cellular kinases further phosphorylate penciclovir monophosphate to penciclovir triphosphate, the active form [].

Physical And Chemical Properties Analysis

  • Melting Point: 268-272 °C [].
  • Boiling Point: Decomposes above 300 °C [].
  • Solubility: Poorly soluble in water (1.5% oral bioavailability) []. This is why penciclovir is primarily used topically.
  • Stability: Relatively stable under physiological conditions [].

The active form, penciclovir triphosphate, competitively inhibits viral DNA polymerase, an enzyme essential for viral replication within the infected cell []. This prevents the virus from multiplying and reduces the severity and duration of the infection.

Penciclovir is generally well-tolerated with minimal side effects when used topically []. However, some mild skin reactions like burning, stinging, or itching can occur at the application site [].

Note:

  • Information on the chemical synthesis of penciclovir is not readily available in publicly accessible scientific publications.
  • Penciclovir is not intended for oral use due to its poor bioavailability.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.1

Exact Mass

253.11749

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Associated Chemicals

Penciclovir sodium; 97845-62-0

Wikipedia

Penciclovir

Drug Warnings

Denavir should only be used on herpes labialis on the lips and face. Because no data are available, application to human mucous membranes is not recommended. Particular care should be taken to avoid application in or near the eyes since it may cause irritation. Lesions that do not improve or that worsen on therapy should be evaluated for secondary bacterial infection. The effect of Denavir has not been established in immunocompromised patients.
FDA Pregnancy Risk Category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absence of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./
There is no information on whether penciclovir is excreted in human milk after topical administration. However, following oral administration of famciclovir (the oral prodrug of penciclovir) to lactating rats, penciclovir was excreted in breast milk at concentrations higher than those seen in the plasma. Therefore, a decision should be made whether to discontinue the drug, taking into account the importance of the drug to the mother.
In 74 patients >/=65 years of age, the adverse events profile was comparable to that observed in younger patients.
For more Drug Warnings (Complete) data for Penciclovir (9 total), please visit the HSDB record page.

Biological Half Life

2 hours
Elimination half-life of penciclovir after oral administration of famciclovir 1.6-3 hours. Intracellular half-life of penciclovir triphosphate in cells infected with herpes simplex virus (HSV)-1 or HSV-2 is 10 and 20 hours, respectively; intracellular half-life in varicella zoster virus (VZV)-infected cells is 7-14 hours.
The ... pharmacokinetics of intravenously administered penciclovir (BRL 39,123A), a novel anti-herpes agent, were investigated in 15 healthy male subjects. A mean terminal-phase half-life of 2.0 hr /was reported/.
The plasma elimination half-life of penciclovir was 2.0 + or - 0.3 hours after intravenous administration of penciclovir to 48 healthy male volunteers and 2.3 + or - 0.4 hours after oral administration of 500 mg famciclovir to 124 healthy male volunteers. The half-life in 17 patients with herpes zoster was 2.8 + or - 1.0 hours and 2.7 + or - 1.0 hours after single and repeated doses, respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Clinical Laboratory Methods

A rapid, specific and sensitive liquid chromatography tandem mass spectrometry (LC-MS/MS) method was developed for the determination of penciclovir in human plasma. The method involved simple, one-step SPE procedure coupled with a C(18) , 75 X 4.mm, 3 um column with a flow-rate of 0.5 mL/min, and acyclovir was used as the internal standard. The Quattro Micro mass spectrometry was operated under the multiple reaction-monitoring mode using the electrospray ionization technique. Using 250 uL plasma, the methods were validated over the concentration range 52.555-6626.181 ng/mL, with a lower limit of quantification of 52.55 ng/mL. The intra- and inter-day precision and accuracy values were found to be within the assay variability limits as per the FDA guidelines. The developed assay method was applied to a clinical pharmacokinetic study in human volunteers.
A simple, sensitive and reliable HPLC ion-pairing method with fluorescence detection, was developed for penciclovir determination in plasma and aqueous humor, with a Zorbax SB-aq C18 (100 mmx2.1 mm) column. Plasma samples were treated by solid-phase extraction with Oasis MCX (30 mg) cartridges. Ganciclovir, an antiviral drug structurally related to penciclovir, was used as internal standard (I.S.). Aqueous humor samples were directly injected into the chromatographic system. Separation was performed by a gradient elution with a mobile phase consisting of a mixture of acetonitrile and phosphate buffer 50mM containing 5mM of sodium octanesulfonate, pH 2.0, at a flow rate of 0.3 mL/min. The method was validated and showed good performances in terms of linearity, sensitivity, precision and trueness. Quantification limit was obtained at 0.05 ug/mL for aqueous humor and at 0.1 ug/mL for plasma. Finally, the proposed analytical method was used to measure penciclovir in clinical samples for a pharmacokinetic study, after oral administration of famciclovir.
HPLC determination in plasma and urine.

Storage Conditions

Store at controlled room temperature, 20-25 °C (68 -77 °F).
Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. /Famciclovir/
Keep container tightly closed in a dry and well-ventilated place.

Dates

Modify: 2023-08-15
1: An J, Li G, An T, Nie X. Indirect photochemical transformations of acyclovir
2: Schenkel F, Csajka C, Baglivo E, Kondo-Oestreicher M, Dayer P, Gex-Fabry M,
3: Semenkow SL, Johnson NM, Maggs DJ, Margulies BJ. Controlled release delivery
4: Thomasy SM, Covert JC, Stanley SD, Maggs DJ. Pharmacokinetics of famciclovir
5: Thomasy SM, Whittem T, Bales JL, Ferrone M, Stanley SD, Maggs DJ.
6: Brock AP, Isaza R, Hunter RP, Richman LK, Montali RJ, Schmitt DL, Koch DE,
7: Groth AD, Contreras MT, Kado-Fong HK, Nguyen KQ, Thomasy SM, Maggs DJ. In
8: Kanneti R, Bhavesh D, Paramar D, Shivaprakash R, Bhatt PA. Determination of
9: Prasse C, Wagner M, Schulz R, Ternes TA. Biotransformation of the antiviral
10: Yu A, Guo C, Zhou Y, Cao F, Zhu W, Sun M, Zhai G. Skin irritation and the
11: Tsujimura K, Yamada M, Nagata S, Yamanaka T, Nemoto M, Kondo T, Kurosawa M,
12: Zhu W, Guo C, Yu A, Gao Y, Cao F, Zhai G. Microemulsion-based hydrogel
13: Lv Q, Yu A, Xi Y, Li H, Song Z, Cui J, Cao F, Zhai G. Development and
14: Chen XS, Han GZ, Guo ZP, Lu NZ, Chen J, Wang JB; Penciclovir Multicenter
15: Lin L, Chen XS, Cui PG, Wang JB, Guo ZP, Lu NZ, Bi ZG, Jia H, Yang XY;
16: Raborn GW, Martel AY, Lassonde M, Lewis MA, Boon R, Spruance SL; Worldwide
17: Thomasy SM, Maggs DJ, Moulin NK, Stanley SD. Pharmacokinetics and safety of
18: Sarisky RT, Bacon TH, Boon RJ, Duffy KE, Esser KM, Leary J, Locke LA, Nguyen
19: Smith RL, Morroni J, Wilcox CL. Lack of effect of treatment with penciclovir
20: Spruance SL, Rea TL, Thoming C, Tucker R, Saltzman R, Boon R. Penciclovir

Explore Compound Types